3-Cyclopropylthiophene-2-sulfonyl chloride 3-Cyclopropylthiophene-2-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2172096-17-0
VCID: VC7669104
InChI: InChI=1S/C7H7ClO2S2/c8-12(9,10)7-6(3-4-11-7)5-1-2-5/h3-5H,1-2H2
SMILES: C1CC1C2=C(SC=C2)S(=O)(=O)Cl
Molecular Formula: C7H7ClO2S2
Molecular Weight: 222.7

3-Cyclopropylthiophene-2-sulfonyl chloride

CAS No.: 2172096-17-0

Cat. No.: VC7669104

Molecular Formula: C7H7ClO2S2

Molecular Weight: 222.7

* For research use only. Not for human or veterinary use.

3-Cyclopropylthiophene-2-sulfonyl chloride - 2172096-17-0

Specification

CAS No. 2172096-17-0
Molecular Formula C7H7ClO2S2
Molecular Weight 222.7
IUPAC Name 3-cyclopropylthiophene-2-sulfonyl chloride
Standard InChI InChI=1S/C7H7ClO2S2/c8-12(9,10)7-6(3-4-11-7)5-1-2-5/h3-5H,1-2H2
Standard InChI Key BUQFVMRVXTUIDF-UHFFFAOYSA-N
SMILES C1CC1C2=C(SC=C2)S(=O)(=O)Cl

Introduction

Chemical Identification and Structural Features

3-Cyclopropylthiophene-2-sulfonyl chloride is characterized by a thiophene ring substituted at the 2-position with a sulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}) and at the 3-position with a cyclopropane moiety. Key identifiers include:

PropertyValueSource
CAS Number2172096-17-0
Molecular FormulaC7H7ClO2S2\text{C}_7\text{H}_7\text{ClO}_2\text{S}_2
IUPAC Name3-cyclopropylthiophene-2-sulfonyl chloride
SMILESClS(=O)(=O)c1sccc1C2CC2
InChI KeyBUQFVMRVXTUIDF-UHFFFAOYSA-N

The cyclopropane ring introduces steric strain, potentially influencing reactivity and stability compared to simpler thiophene sulfonyl chlorides like 2-thiophenesulfonyl chloride (CAS 16629-19-9) .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 3-cyclopropylthiophene-2-sulfonyl chloride is detailed in the provided sources, analogous methods for cyclopropyl sulfonamides offer insights. A patent (WO2009053281A1) describes a three-step process for cyclopropyl sulfonamide synthesis :

  • Sulfonamide Formation: Reaction of chloropropane sulfonyl chloride with tert-butyl amine in toluene at 10C-10^\circ\text{C} to 20C20^\circ\text{C} .

  • Ring-Closing: Treatment with n-butyl lithium to form a cyclopropane ring .

  • Deprotection: Cleavage of the tert-butyl group using formic acid .

For 3-cyclopropylthiophene-2-sulfonyl chloride, a plausible route involves:

  • Sulfonation of 3-Cyclopropylthiophene: Direct chlorosulfonation of 3-cyclopropylthiophene using chlorosulfonic acid, followed by purification.

  • Alternative Pathway: Coupling a pre-formed cyclopropane moiety to a thiophene sulfonyl chloride precursor.

Industrial Production

Apollo Scientific (United Kingdom) manufactures the compound under catalog number NX34749, indicating scalability. Key process considerations include:

  • Solvent Choice: Toluene is preferred for its low water miscibility and ease of azeotropic drying .

  • Temperature Control: Reactions are conducted at low temperatures (30C-30^\circ\text{C} to 20C20^\circ\text{C}) to mitigate exothermic side reactions .

Physical and Chemical Properties

The compound’s properties are derived from its molecular structure and comparisons to related sulfonyl chlorides :

Property3-Cyclopropylthiophene-2-sulfonyl Chloride2-Thiophenesulfonyl Chloride
Molecular Weight222.7 g/mol182.65 g/mol
Melting PointNot reported30–32°C
Boiling PointNot reported130–132°C (14 mmHg)
SolubilityLikely soluble in toluene, THFSoluble in chloroform, ethyl acetate
StabilityMoisture-sensitiveMoisture-sensitive

The cyclopropyl group enhances hydrophobicity, potentially reducing water solubility compared to unsubstituted analogs .

Reactivity and Applications

Chemical Reactivity

The sulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}) is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For example:
RSO2Cl+R’NH2RSO2NHR’+HCl\text{RSO}_2\text{Cl} + \text{R'NH}_2 \rightarrow \text{RSO}_2\text{NHR'} + \text{HCl}
This reactivity is exploited in drug synthesis, where sulfonamides are common pharmacophores .

Pharmaceutical Applications

While direct applications of 3-cyclopropylthiophene-2-sulfonyl chloride are not explicitly cited, its structural analogs are used in:

  • β-Cell Apoptosis Suppressors: Thiophene-2-sulfonyl chloride derivatives inhibit pancreatic β-cell death, relevant to diabetes research .

  • Antimicrobial Agents: Cyclopropyl groups enhance membrane permeability, a desirable trait in antibiotic design .

Comparative Analysis with 2-Thiophenesulfonyl Chloride

The addition of a cyclopropyl group confers distinct advantages:

  • Enhanced Stability: Steric shielding of the sulfonyl chloride may reduce hydrolysis rates.

  • Tailored Reactivity: The cyclopropane ring’s electron-withdrawing effects could modulate electrophilicity at the sulfur center.

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